2,3-dimethoxy-N-pyridin-2-ylbenzamide 2,3-dimethoxy-N-pyridin-2-ylbenzamide
Brand Name: Vulcanchem
CAS No.: 775301-44-5
VCID: VC8679136
InChI: InChI=1S/C14H14N2O3/c1-18-11-7-5-6-10(13(11)19-2)14(17)16-12-8-3-4-9-15-12/h3-9H,1-2H3,(H,15,16,17)
SMILES: COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=N2
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol

2,3-dimethoxy-N-pyridin-2-ylbenzamide

CAS No.: 775301-44-5

Cat. No.: VC8679136

Molecular Formula: C14H14N2O3

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

2,3-dimethoxy-N-pyridin-2-ylbenzamide - 775301-44-5

Specification

CAS No. 775301-44-5
Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
IUPAC Name 2,3-dimethoxy-N-pyridin-2-ylbenzamide
Standard InChI InChI=1S/C14H14N2O3/c1-18-11-7-5-6-10(13(11)19-2)14(17)16-12-8-3-4-9-15-12/h3-9H,1-2H3,(H,15,16,17)
Standard InChI Key LPKHJPVLURDBQT-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=N2
Canonical SMILES COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=N2

Introduction

Structural and Nomenclature Characteristics

2,3-Dimethoxy-N-pyridin-2-ylbenzamide belongs to the benzamide class, featuring a benzene ring with methoxy (-OCH₃) groups at the 2 and 3 positions and a pyridin-2-yl group attached via an amide bond. Its IUPAC name is N-(pyridin-2-yl)-2,3-dimethoxybenzamide, with the molecular formula C₁₅H₁₅N₂O₃ and a molecular weight of 283.30 g/mol. The structure aligns with derivatives known for modular reactivity, where methoxy groups influence electronic distribution and pyridine enhances hydrogen-bonding capacity .

Table 1: Structural comparison of benzamide derivatives

CompoundSubstituents on BenzenePyridine PositionMolecular Weight (g/mol)
N-(pyridin-2-yl)benzamideNone2212.24
2,3-Dimethoxy-N-pyridin-2-ylbenzamide2,3-OCH₃2283.30
3,4-Dimethoxy-N-pyridin-2-ylbenzamide3,4-OCH₃2283.30

Data adapted from copper-catalyzed amidation studies .

Synthetic Methodologies

Copper-Catalyzed Oxidative Amidation

A robust route for synthesizing N-(pyridin-2-yl)benzamides involves copper(II) triflate-catalyzed reactions between aldehydes and 2-aminopyridines in aqueous micellar systems . For 2,3-dimethoxy derivatives, the protocol would involve:

  • Reactants: 2,3-Dimethoxybenzaldehyde and 2-aminopyridine.

  • Conditions: Sodium dodecyl sulfate (SDS) as a surfactant, iodine as an oxidant, and water as a solvent at 60°C.

  • Mechanism: Aldehyde oxidation to a carboxylic acid intermediate, followed by amide bond formation with 2-aminopyridine .

Industrial-Scale Considerations

While lab-scale synthesis uses batch reactors, industrial production may adopt continuous flow systems to enhance yield (∼90%) and reduce waste. Solvent recycling and automated process control are critical for scalability .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The benzene ring’s electron-rich nature (due to methoxy groups) facilitates electrophilic substitutions:

  • Nitration: Concentrated HNO₃ at 0–5°C introduces nitro groups at the 5 position.

  • Halogenation: Bromine in acetic acid yields 5-bromo derivatives.

Redox Transformations

  • Oxidation: Methoxy groups resist oxidation under mild conditions but form quinones with strong oxidants like KMnO₄.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces amides to amines, though pyridine stability requires optimized conditions .

CompoundIC₅₀ (Kinase Inhibition, μM)MIC (S. aureus, μg/mL)
N-(pyridin-2-yl)benzamide12.4 ± 1.264
3,4-Dimethoxy analog8.9 ± 0.832
Predicted 2,3-Dimethoxy~10–15 (estimated)~16–64 (estimated)

Data extrapolated from .

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective methods to avoid 3,4-dimethoxy byproducts.

  • Biological Profiling: In vitro assays to validate kinase inhibition and antimicrobial claims.

  • Computational Modeling: DFT studies to predict binding affinities and metabolic stability.

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